MSN-125

Übersicht

Beschreibung

MSN-125 ist ein niedermolekularer Inhibitor, der für seine Fähigkeit bekannt ist, die Oligomerisierung von Bax und Bak zu hemmen. Diese Verbindung verhindert effektiv die Permeabilisierung der äußeren mitochondrialen Membran (MOMP), ein entscheidender Schritt im Apoptoseweg. This compound hat ein erhebliches Potenzial gezeigt, primäre Neuronen vor Glutamat-Exzitotoxizität zu schützen und die Bax/Bak-vermittelte Apoptose in verschiedenen Zelltypen zu hemmen .

Herstellungsmethoden

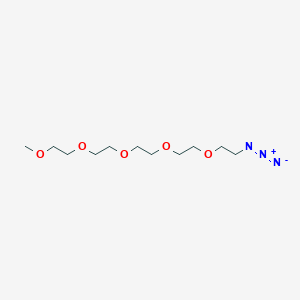

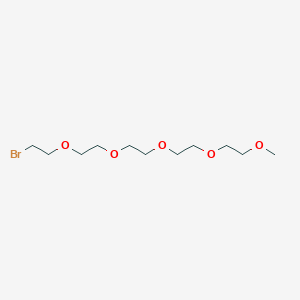

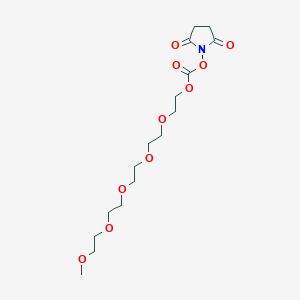

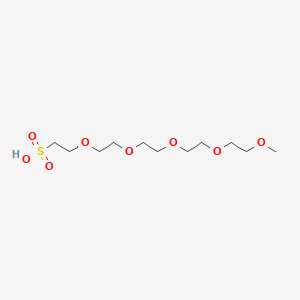

Die Synthese von this compound umfasst mehrere Schritte, darunter die Herstellung von Zwischenprodukten und deren anschließende Reaktion unter spezifischen Bedingungen. Die detaillierten Syntheserouten und Reaktionsbedingungen sind proprietär und werden nicht öffentlich bekannt gegeben. Es ist bekannt, dass die Verbindung durch eine Reihe chemischer Reaktionen synthetisiert wird, die Bromierung, Amidierung und Cyclisierungsschritte umfassen . Industrielle Produktionsmethoden für this compound sind ebenfalls nicht allgemein verfügbar, aber sie beinhalten wahrscheinlich die Optimierung der Laborsynthese für die großtechnische Produktion.

Vorbereitungsmethoden

The synthesis of MSN-125 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of chemical reactions involving bromination, amidation, and cyclization steps . Industrial production methods for this compound are also not widely available, but they likely involve optimization of the laboratory-scale synthesis for large-scale production.

Analyse Chemischer Reaktionen

MSN-125 unterliegt verschiedenen chemischen Reaktionen, wobei der Schwerpunkt auf seiner Interaktion mit Bax- und Bak-Proteinen liegt. Die Verbindung hemmt die Oligomerisierung dieser Proteine und verhindert die Bildung von Poren in der äußeren mitochondrialen Membran. Diese Hemmung ist konzentrationsabhängig und beinhaltet eine spezifische Bindung an Dimerisierungsstellen an Bax und Bak . Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind tBid, eine verkürzte Form des pro-apoptotischen Proteins Bid, das die Bax-Aktivierung und -Oligomerisierung erleichtert . Das Hauptprodukt, das aus diesen Reaktionen gebildet wird, ist die Hemmung von MOMP, was zur Verhinderung der Apoptose führt .

Wissenschaftliche Forschungsanwendungen

MSN-125 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. In der Chemie wird es als Werkzeug verwendet, um die Mechanismen der Apoptose und der mitochondrialen Dynamik zu untersuchen. In der Biologie wird this compound eingesetzt, um die Rolle von Bax und Bak bei Zelltod- und Überlebenswegen zu untersuchen. In der Medizin hat die Verbindung potenzielle therapeutische Anwendungen im Bereich des Neuro-Schutzes, insbesondere bei Erkrankungen, die mit Exzitotoxizität und neurodegenerativen Erkrankungen einhergehen . Darüber hinaus wird this compound in der Medikamentenforschung und -entwicklung als Leitverbindung für die Entwicklung neuer Inhibitoren der Bax- und Bak-Oligomerisierung eingesetzt .

Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Bindung an spezifische Dimerisierungsstellen an Bax- und Bak-Proteinen, wodurch deren Oligomerisierung verhindert wird. Diese Hemmung blockiert die Bildung von Poren in der äußeren mitochondrialen Membran, wodurch MOMP und die anschließende Apoptose verhindert werden . Die molekularen Zielstrukturen von this compound sind die Bax- und Bak-Proteine, die wichtige Regulatoren des intrinsischen Apoptosewegs sind. Durch die Hemmung dieser Proteine verhindert this compound effektiv den Zelltod und fördert das Zellüberleben unter Bedingungen von Stress und Exzitotoxizität .

Wirkmechanismus

The mechanism of action of MSN-125 involves its binding to specific dimer sites on Bax and Bak proteins, preventing their oligomerization. This inhibition blocks the formation of pores in the mitochondrial outer membrane, thereby preventing MOMP and subsequent apoptosis . The molecular targets of this compound are the Bax and Bak proteins, which are key regulators of the intrinsic apoptosis pathway. By inhibiting these proteins, this compound effectively prevents cell death and promotes cell survival under conditions of stress and excitotoxicity .

Vergleich Mit ähnlichen Verbindungen

MSN-125 ist einzigartig in seiner Fähigkeit, die Bax- und Bak-Oligomerisierung mit hoher Potenz und Spezifität zu hemmen. Zu ähnlichen Verbindungen gehören MSN-50, OICR766A und SRI-O13, die ebenfalls die Bax-vermittelte Permeabilisierung als Ziel haben . This compound sticht durch seine höhere Wirksamkeit bei der Verhinderung von MOMP und seine potenziellen neuroprotektiven Wirkungen hervor . Der Vergleich unterstreicht die Einzigartigkeit von this compound in Bezug auf seine spezifischen Bindungsstellen und seine Fähigkeit, Neuronen vor Exzitotoxizität zu schützen .

Eigenschaften

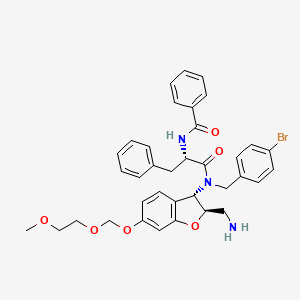

IUPAC Name |

N-[(2S)-1-[[(2R,3S)-2-(aminomethyl)-6-(2-methoxyethoxymethoxy)-2,3-dihydro-1-benzofuran-3-yl]-[(4-bromophenyl)methyl]amino]-1-oxo-3-phenylpropan-2-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H38BrN3O6/c1-43-18-19-44-24-45-29-16-17-30-32(21-29)46-33(22-38)34(30)40(23-26-12-14-28(37)15-13-26)36(42)31(20-25-8-4-2-5-9-25)39-35(41)27-10-6-3-7-11-27/h2-17,21,31,33-34H,18-20,22-24,38H2,1H3,(H,39,41)/t31-,33+,34-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUPXNNVRTSEHSR-IGOOQNSHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCOC1=CC2=C(C=C1)C(C(O2)CN)N(CC3=CC=C(C=C3)Br)C(=O)C(CC4=CC=CC=C4)NC(=O)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COCCOCOC1=CC2=C(C=C1)[C@@H]([C@H](O2)CN)N(CC3=CC=C(C=C3)Br)C(=O)[C@H](CC4=CC=CC=C4)NC(=O)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H38BrN3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

688.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

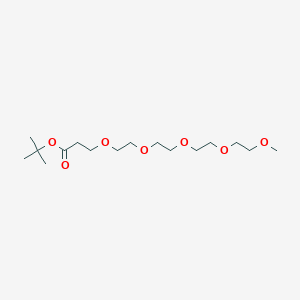

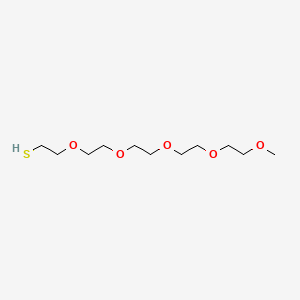

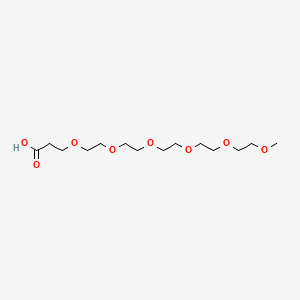

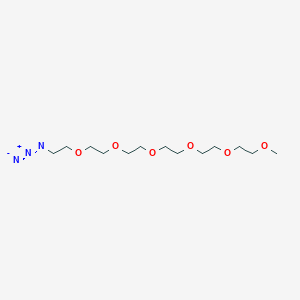

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

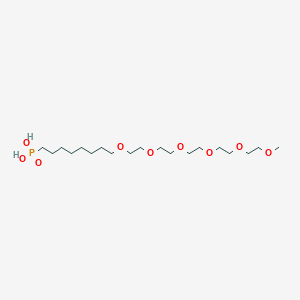

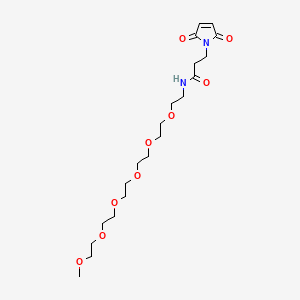

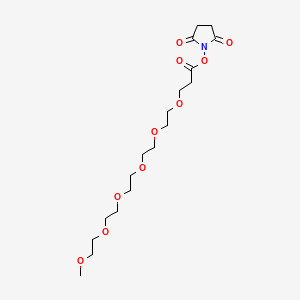

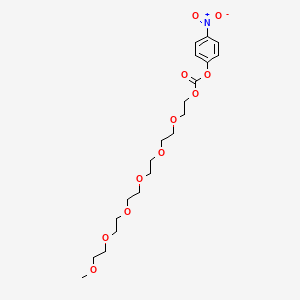

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.